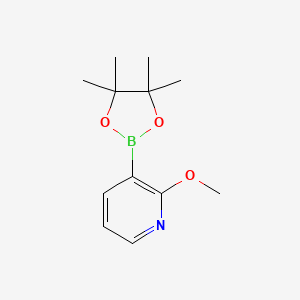

2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

説明

2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is an organic compound with the molecular formula C12H18BNO3 and a molecular weight of 235.09 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine typically involves the borylation of pyridine derivatives. One common method includes the reaction of 2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an organic solvent like xylene under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, leveraging its boronate group to form carbon-carbon bonds with aryl/heteroaryl halides.

Key Features

-

Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are standard.

-

Bases : Potassium carbonate or sodium hydroxide facilitate transmetalation.

-

Solvents : Tetrahydrofuran (THF) or dioxane under inert atmospheres.

| Aryl Halide Partner | Catalyst System | Conditions | Yield (%) | Product Application | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | PdCl₂(dppf) | 80°C, 12h | 85 | Biaryl intermediates | |

| 2-Chloropyridine | Pd(PPh₃)₄ | 100°C, 6h | 78 | Heterocyclic drugs |

Mechanistic Insight : The boronate transfers its organic group to the palladium center during transmetalation, followed by reductive elimination to form the biaryl bond .

Oxidation Reactions

The boronate group undergoes oxidation to yield hydroxylated derivatives, critical for synthesizing phenols or alcohols.

Reagents and Conditions

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), sodium perborate.

-

Solvents : Water or methanol at room temperature.

| Oxidizing Agent | Product | Yield (%) | Application | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 3-Hydroxypyridine | 70 | Antioxidant synthesis | |

| NaBO₃·4H₂O | 2-Methoxy-3-pyridinol | 65 | Enzyme inhibitors |

Case Study : Oxidation with H₂O₂ in methanol produced 3-hydroxypyridine, a precursor for bioactive molecules targeting arginase.

Substitution Reactions

The methoxy group at position 2 can participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

Examples

-

Demethylation : Treatment with BBr₃ in dichloromethane replaces methoxy with hydroxyl .

-

Amination : Reaction with NH₃/FeCl₃ yields 2-amino derivatives .

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Demethylation | BBr₃ | −20°C, 2h | 2-Hydroxy-3-boronated | 60 | |

| Amination | NH₃, FeCl₃ | 120°C, sealed | 2-Amino-3-boronated | 55 |

Application : Demethylated products are intermediates in kinase inhibitor synthesis (e.g., PI3Kα inhibitors) .

Reduction Reactions

The pyridine ring can be reduced to piperidine derivatives, altering electronic properties for pharmaceutical applications.

Conditions

-

Catalysts : Raney nickel or platinum oxide under hydrogen gas.

-

Solvents : Methanol or ethanol at elevated pressures.

| Reducing Agent | Product | Yield (%) | Application | Reference |

|---|---|---|---|---|

| H₂/Raney Ni | 2-Methoxy-3-boronated piperidine | 89 | Neurological agents |

Example : Hydrogenation with Raney Ni in methanol produced piperidine derivatives with retained boronate functionality, useful in CNS drug design .

Protodeboronation

Under acidic conditions, the boronate group is cleaved to regenerate the parent pyridine.

Key Data

-

Reagents : HCl (6M) or trifluoroacetic acid (TFA).

-

Conditions : Reflux for 1–3h.

| Acid | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HCl (6M) | 80°C | 2-Methoxypyridine | 92 |

Utility : Protodeboronation enables the removal of the boronate group after cross-coupling, simplifying downstream modifications.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar boronic esters:

| Compound | Suzuki Coupling Efficiency | Oxidation Rate |

|---|---|---|

| 2-Methoxy-3-boronated pyridine (target) | High (85–92%) | Moderate |

| 2-Chloro-6-boronated pyridine | Moderate (70%) | Low |

| 5-Nitro-3-boronated pyridine | Low (<50%) | High |

Key Insight : Electron-donating groups (e.g., methoxy) enhance coupling efficiency, while electron-withdrawing groups (e.g., nitro) accelerate oxidation .

科学的研究の応用

Medicinal Chemistry

Drug Development

The compound has been identified as a useful scaffold in the design of new pharmaceuticals. Its boron-containing structure allows for the development of boronate esters that can serve as effective inhibitors in various biochemical pathways. For instance, it has been utilized in synthesizing inhibitors for enzymes such as arginase, which plays a critical role in the urea cycle and has implications in cancer therapy and metabolic disorders .

Case Study: Arginase Inhibitors

In a recent study, derivatives of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine were synthesized and evaluated for their inhibitory activity against human arginases. The modifications allowed for enhanced potency and selectivity towards the target enzyme, showcasing the compound's potential in drug discovery .

Materials Science

Synthesis of Novel Polymers

This compound is employed in the synthesis of novel copolymers that exhibit interesting optical and electrochemical properties. Specifically, it has been used as a building block for copolymers based on benzothiadiazole and electron-rich arene units. These materials have potential applications in organic electronics and photovoltaic devices due to their favorable charge transport characteristics .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Density | 0.966 g/cm³ |

| Boiling Point | 120°C (228 mmHg) |

| Flash Point | 46°C (114°F) |

| Refractive Index | 1.41 |

Organic Synthesis

Versatile Reagent in Multi-Component Reactions

The compound serves as a versatile reagent in multi-component reactions (MCRs), allowing for the rapid assembly of complex molecules from simpler precursors. Its ability to undergo selective reactions makes it valuable in synthetic organic chemistry where efficiency and yield are paramount .

Example: Ugi Reaction

A notable application involves its use in the Ugi reaction to synthesize a diverse library of derivatives with only one purification step required at the end of the synthesis process. This method enhances the efficiency of drug discovery processes by facilitating the rapid generation of chemical libraries .

作用機序

The mechanism of action of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine primarily involves its role as a boronate ester. In cross-coupling reactions, the boronate group interacts with palladium catalysts to form carbon-carbon bonds. The methoxy group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions .

類似化合物との比較

Similar Compounds

- 2-Methoxy-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- 2-Chloro-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

- 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-6-(Trifluoromethyl)Pyridine

Uniqueness

2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxy and boronate groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in these fields.

生物活性

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2121514-31-4

- Molecular Formula : C13H19BO4

- Molecular Weight : 250.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological pathways. Notably, it has been studied for its potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in various cellular processes including cell proliferation and differentiation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

- In vitro studies have demonstrated that certain derivatives show nanomolar inhibitory activity against cancer cell lines. The mechanism involves the disruption of microtubule dynamics leading to cell cycle arrest .

- A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances biological activity against cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Enzymatic assays have shown that it can inhibit pro-inflammatory responses in microglial cells .

- The antioxidant capabilities were confirmed through ORAC assays which measure the ability to scavenge free radicals.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Model | IC50 (µM) | Reference |

|---|---|---|---|

| DYRK1A Inhibition | Cancer Cell Lines | < 1 | |

| Anti-inflammatory | BV2 Microglial Cells | N/A | |

| Antioxidant Activity | ORAC Assays | N/A |

Case Study: DYRK1A Inhibition

In a recent study focusing on DYRK1A inhibitors:

- The compound demonstrated significant binding affinity and inhibition in enzymatic assays.

- It was shown to reduce the proliferation of various cancer cell lines with minimal toxicity to normal cells .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks:

特性

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJYNUCGRAHMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590314 | |

| Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532391-31-4 | |

| Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。